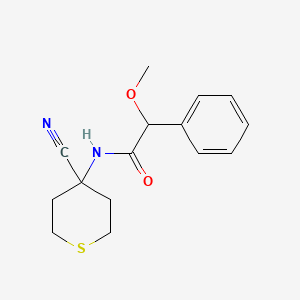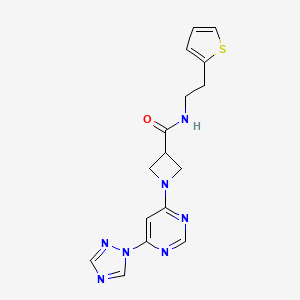
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a synthetic opioid antagonist that has been shown to be effective in blocking the effects of opioids in both animals and humans. In
Wirkmechanismus
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide works by binding to the mu opioid receptor in the brain, which is responsible for mediating the effects of opioids. By binding to this receptor, this compound blocks the effects of opioids, such as pain relief and euphoria. This compound is a competitive antagonist, meaning that it competes with opioids for binding to the mu opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safe compound for use in scientific research. However, this compound has been shown to have some effects on the gastrointestinal system, such as reducing gastric motility and increasing water absorption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is its specificity for the mu opioid receptor. This makes it a valuable tool in studying the mechanisms of opioid addiction and dependence. This compound is also a safe compound for use in scientific research, with minimal effects on the cardiovascular and respiratory systems.
However, one of the limitations of this compound is its relatively short duration of action, which may limit its usefulness in certain experiments. Additionally, this compound has been shown to have some effects on the gastrointestinal system, which may need to be taken into account when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide. One area of research is the development of new pain medications based on this compound. This compound has been shown to be effective in reducing pain in animal models, suggesting that it may have potential applications in the development of new pain medications.
Another area of research is the study of the mechanisms of opioid addiction and dependence. This compound has been shown to be effective in blocking the effects of opioids, making it a valuable tool in studying the mechanisms of opioid addiction and dependence. Further research in this area may lead to the development of new treatments for opioid addiction and dependence.
Conclusion:
In conclusion, this compound is a synthetic opioid antagonist that has potential applications in scientific research. This compound has been shown to be effective in blocking the effects of opioids, making it a valuable tool in studying the mechanisms of opioid addiction and dependence. This compound is also a safe compound for use in scientific research, with minimal effects on the cardiovascular and respiratory systems. While there are limitations to the use of this compound in certain experiments, there are several potential future directions for research on this compound, including the development of new pain medications and the study of the mechanisms of opioid addiction and dependence.
Synthesemethoden
The synthesis of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide involves a reaction between 2-methoxy-2-phenylacetamide and 4-cyanothiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized this compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of opioid addiction and dependence. This compound has been shown to be effective in blocking the effects of opioids, such as morphine, heroin, and fentanyl, in both animals and humans. This makes this compound a valuable tool in studying the mechanisms of opioid addiction and dependence.
Another area of research is the study of pain management. This compound has been shown to be effective in reducing pain in animal models, suggesting that it may have potential applications in the development of new pain medications.
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-13(12-5-3-2-4-6-12)14(18)17-15(11-16)7-9-20-10-8-15/h2-6,13H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLFHRKFKNIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)

![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)